Indaziflam

Vue d'ensemble

Description

Indaziflam is a preemergent herbicide primarily used for controlling a wide range of weeds, including both grassy and broadleaf species. It is particularly effective in tree and bush crops. The compound was first registered for use in the United States in 2010 and has since been utilized in various agricultural and non-agricultural settings .

Applications De Recherche Scientifique

Indaziflam has a broad range of scientific research applications:

Mécanisme D'action

Target of Action

Indaziflam primarily targets the cellulose biosynthesis process in plants . Cellulose is a critical component of plant cell walls and provides structural integrity to the plant. The key catalytic unit involved in this process is a protein complex known as the Cellulose Synthase Complex (CSC) . This complex, which is localized in the plasma membrane of plant cells, is responsible for the production of cellulose .

Mode of Action

This compound acts as a Cellulose Biosynthesis Inhibitor (CBI) . It interacts with its targets by inhibiting the production of cellulose, which results in significant changes in the plant’s growth and development . This compound-treated seedlings exhibit symptoms such as radial swelling and ectopic lignification, indicative of its inhibitory action . The inhibition of cellulose production occurs within an hour of treatment and is dose-dependent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cellulose biosynthesis pathway . By inhibiting this pathway, this compound disrupts the formation of the plant cell wall, leading to impaired growth and development of the plant . The disruption of this pathway also leads to downstream effects such as radial swelling and ectopic lignification .

Pharmacokinetics

It is known that this compound is a pre-emergent herbicide, suggesting that it is likely absorbed by plants from the soil and distributed throughout the plant tissues .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cellulose production, leading to changes in plant growth and development . At the molecular level, this compound causes a reduction in the velocity of cellulose synthase particles at the plasma membrane . At the cellular level, this results in symptoms such as radial swelling and ectopic lignification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the climate change-induced increase in wildfire frequency and intensity has lent new urgency to efforts to manage so-called “invasive” plants . Given its persistence and nonselective action, this compound could contribute to the eventual ecological collapse of ecosystems where it’s applied . .

Méthodes De Préparation

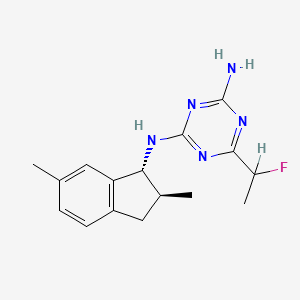

Synthetic Routes and Reaction Conditions: Indaziflam belongs to the alkyl triazine group of herbicides. The synthesis of this compound involves the reaction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine with 6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine under specific conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as acetonitrile extraction, followed by cleanup through a C18 solid phase extraction cartridge. The final product is then purified and formulated for use in various herbicidal applications .

Analyse Des Réactions Chimiques

Types of Reactions: Indaziflam undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various metabolites such as this compound-carboxylic acid, diaminotriazine, and triazine indanone .

Comparaison Avec Des Composés Similaires

Indaziflam is unique among cellulose biosynthesis inhibitors due to its broad-spectrum activity and lack of cross-resistance with other known inhibitors such as isoxaben and quinoxyphen . Similar compounds include:

Isoxaben: Another cellulose biosynthesis inhibitor, but with a different molecular target.

Quinoxyphen: Also inhibits cellulose biosynthesis but is less effective against a broad range of weed species.

This compound’s unique mode of action and effectiveness against a wide variety of weeds make it a valuable tool in both agricultural and research settings .

Activité Biologique

Indaziflam is a novel herbicide that exhibits potent biological activity primarily through its mechanism as a cellulose biosynthesis inhibitor (CBI). This article explores the biological activity of this compound, including its mode of action, effects on plant physiology, and implications for weed management.

This compound functions by inhibiting cellulose biosynthesis in plants, which is crucial for cell wall formation. The herbicide acts rapidly, with significant inhibition observed within one hour of application. This effect is dose-dependent, meaning higher concentrations lead to greater inhibition of cellulose production .

Key Findings:

- Cellulose Production : this compound inhibits the incorporation of glucose into cellulose, demonstrating its role as a CBI .

- Target Specificity : Unlike other CBIs like isoxaben, this compound shows different resistance patterns in Arabidopsis mutants, indicating it targets a unique site within the cellulose synthase complex .

- Cellular Effects : Treatment with this compound alters the mobility and distribution of cellulose synthase proteins (CESA) in the plasma membrane, reducing their velocity and increasing their density in treated cells .

Effects on Plant Species

This compound has been shown to be effective against various grass species, particularly invasive winter annuals. Its application leads to significant reductions in undesirable species while promoting native plant growth.

Efficacy Data:

- Target Species : this compound demonstrates high efficacy against species such as Poa annua, Bromus tectorum (downy brome), and Taeniatherum caput-medusae (medusahead) .

- Control Rates : In field studies, this compound achieved over 95% control of cheatgrass and more than 90% control of bulbous bluegrass .

Case Studies

Several case studies illustrate the effectiveness of this compound in various ecological contexts:

-

Dryland Pasture Management :

- In a study conducted in October 2020, this compound was applied before annual grass germination. The following year showed over 95% control of cheatgrass and substantial growth in desirable forage species like alfalfa and bromegrass .

- Results : Alfalfa grew nearly 10 inches taller in treated areas compared to untreated plots.

- Soil Microbial Composition :

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other herbicides based on various studies:

| Herbicide | Target Species | Control Rate (%) | Application Timing | Notes |

|---|---|---|---|---|

| This compound | Downy brome | 84-100 | Pre-emergence | Superior to imazapic |

| Imazapic | Downy brome | 36 | Pre-emergence | Less effective than this compound |

| Rimsulfuron | Downy brome | Similar to imazapic | EPOST | Comparable effectiveness |

Propriétés

IUPAC Name |

2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10?,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFONKFDEZLYQDH-BOURZNODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058223 | |

| Record name | Indaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950782-86-2 | |

| Record name | Indaziflam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950782-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indaziflam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950782862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZIFLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64ZDU291E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.